molecular formula C18H12Cl2N2O3 B317607 (4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B317607
M. Wt: 375.2 g/mol
InChI Key: YQXHZOBGXSQJDQ-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of benzodioxole and pyrazolone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure with similar benzodioxole moiety.

    Pyrazolone Derivatives: Compounds with similar pyrazolone core but different substituents.

Uniqueness

(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the combination of benzodioxole and pyrazolone structures, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H12Cl2N2O3

Molecular Weight

375.2 g/mol

IUPAC Name

(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-chlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C18H12Cl2N2O3/c1-10-14(5-11-6-16-17(8-15(11)20)25-9-24-16)18(23)22(21-10)13-4-2-3-12(19)7-13/h2-8H,9H2,1H3/b14-5+

InChI Key

YQXHZOBGXSQJDQ-LHHJGKSTSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl

SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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